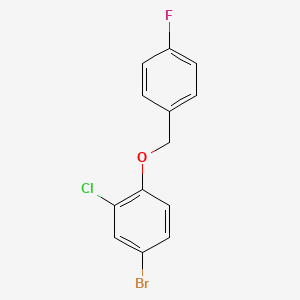
Mal-Dap(Boc) DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The final product is obtained by reacting the protected intermediate with dicyclohexylamine .
Industrial Production Methods
Industrial production methods for Mal-Dap(Boc) DCHA typically involve large-scale synthesis using similar reaction conditions as described above. The process includes the protection of the amine group, introduction of the maleimide group, and reaction with dicyclohexylamine, followed by purification steps to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Mal-Dap(Boc) DCHA undergoes several key reactions, including:
Conjugation with Thiol Groups: The maleimide group reacts with thiol groups through a Michael addition reaction, forming a stable covalent bond.
Deprotection of Boc Group: The Boc group can be selectively removed under acidic conditions, revealing a free amine group.
Common Reagents and Conditions
Conjugation with Thiol Groups: Common reagents include thiol-containing molecules, and the reaction is typically carried out under aqueous conditions.
Deprotection of Boc Group: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Conjugation with Thiol Groups: The major product is a stable thiosuccinimide linkage between the maleimide and thiol group.
Deprotection of Boc Group: The major product is the free amine form of the compound, which can undergo further conjugation reactions.
Scientific Research Applications
Mal-Dap(Boc) DCHA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of antibody-drug conjugates for targeted drug delivery.
Medicine: Investigated for its potential in creating more stable and effective drug conjugates.
Industry: Utilized in the production of high-value components and conjugates.
Mechanism of Action
The mechanism of action of Mal-Dap(Boc) DCHA involves the conjugation of its maleimide group with thiol groups on target molecules. This reaction forms a stable thiosuccinimide linkage, which is particularly important in the formation of antibody-drug conjugates. The Boc group acts as a protecting group for the amine functionality, allowing selective modification of the thiol group .
Comparison with Similar Compounds
Similar Compounds
Mal-L-Dap(Boc)-OH: Similar in structure but derived from L-diaminopropionic acid.
Mal-D-Dap(Boc)-OH: Another variant with similar properties and applications.
Uniqueness
Mal-Dap(Boc) DCHA is unique due to its specific configuration and the presence of dicyclohexylamine, which enhances its stability and reactivity in conjugation reactions. This makes it particularly valuable in the development of stable and effective antibody-drug conjugates .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6.C12H23N/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18);11-13H,1-10H2/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTETYNCMWWFHNB-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
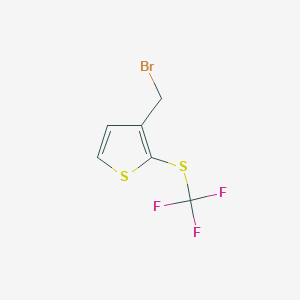
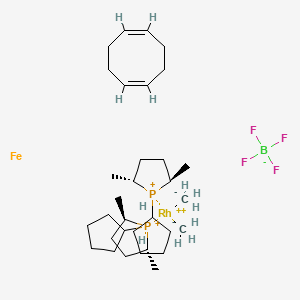

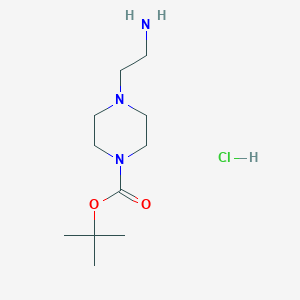
![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
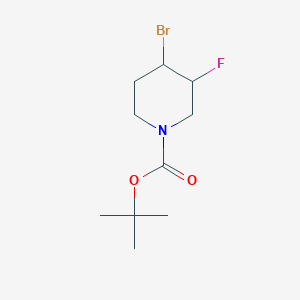
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)
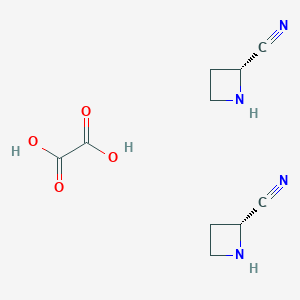

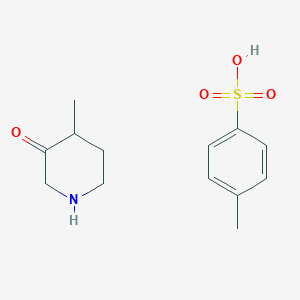
![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)
